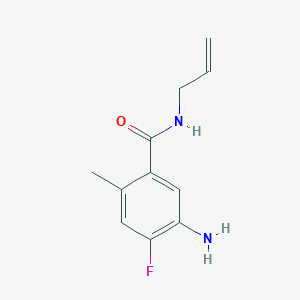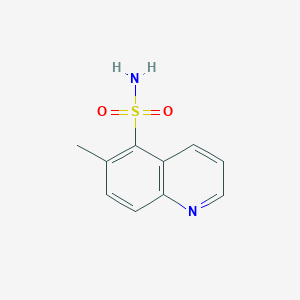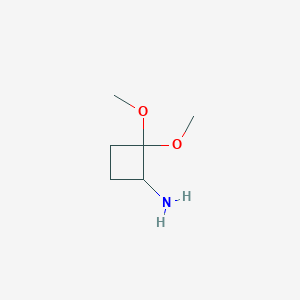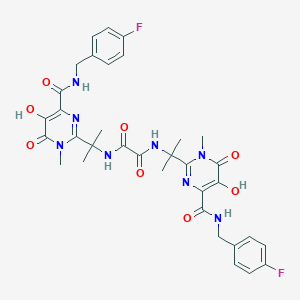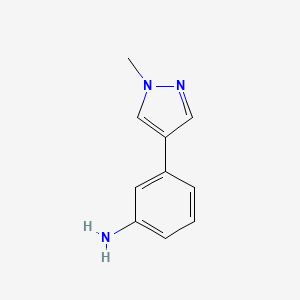
3-(1-Methyl-1H-pyrazol-4-yl)aniline
Descripción general
Descripción
“3-(1-Methyl-1H-pyrazol-4-yl)aniline” is a chemical compound that is used in various fields of research . It is often used as a reagent in laboratory settings .
Synthesis Analysis
The synthesis of “3-(1-Methyl-1H-pyrazol-4-yl)aniline” involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrazol-4-yl)aniline” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “3-(1-Methyl-1H-pyrazol-4-yl)aniline” are complex and involve multiple steps . For instance, the formation of tetrapyrazolylethane involves nucleophilic addition of two 3-methyl-1-phenylpyrazol-5-one molecules at the C=N bonds of quinoxaline, elimination of o-phenylenediamine, and a second addition of two molecules of pyrazolone .
Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrazole derivatives, such as “3-(1-Methyl-1H-pyrazol-4-yl)aniline”, have been studied for their antioxidant properties. These compounds can act as radical scavengers, protecting cells from oxidative stress. For instance, certain derivatives have shown higher activity than ascorbic acid, which is commonly used as a standard in antioxidant assays .
Anticancer Properties
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects on various human cell lines. This makes them potential candidates for anticancer drug development. Some compounds have been specifically tested against colorectal carcinoma cells, showing promising results in inducing cell death through mechanisms like p53-mediated apoptosis .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrazole derivatives are of significant interest. These compounds can be designed to target specific inflammatory pathways, potentially leading to new treatments for conditions characterized by inflammation and pain .
Antimicrobial Agents
Pyrazole compounds have been explored as potential antimicrobial agents. Their structure allows for the design of molecules that can interfere with the growth and proliferation of various pathogens, offering a pathway to novel antibiotics .
Agrochemical Applications
In the agricultural sector, pyrazole derivatives are investigated for their use as pesticides and insecticides. Their effectiveness in controlling pests can lead to more sustainable farming practices and improved crop yields .
Chelating Agents
These compounds can also serve as chelating agents for different metal ions. This property is valuable in environmental remediation, where they can be used to remove toxic metals from soil and water sources .
Antifungal Activity
The structural flexibility of pyrazole derivatives allows them to be tailored for antifungal applications. They can be synthesized to target specific fungal species, which is crucial in combating fungal infections in both humans and crops .
Drug Development
Lastly, the pyrazole core is a common motif in drug development due to its wide range of therapeutic and pharmacological properties. It’s a key structural element in several marketed drugs, particularly in the treatment of various types of cancer .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity on several human cell lines . Some pyrazole derivatives have been demonstrated to inhibit cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation .
Mode of Action
For instance, some pyrazole derivatives have been shown to induce apoptosis, a form of programmed cell death .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, including antioxidant and anticancer activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways, leading to downstream effects such as the induction of apoptosis .
Pharmacokinetics
For instance, pyrazole derivatives have been shown to have excellent thermal stabilities , which could potentially influence their absorption and distribution in the body.
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic activity on several human cell lines . This suggests that 3-(1-Methyl-1H-pyrazol-4-yl)aniline may have similar effects, potentially leading to cell death through mechanisms such as apoptosis .
Action Environment
For instance, pyrazole derivatives have been shown to have excellent thermal stabilities , suggesting that they may remain stable and effective under various environmental conditions.
Propiedades
IUPAC Name |
3-(1-methylpyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYSXJBVBJYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-4-yl)aniline | |
CAS RN |
1089278-81-8 | |
| Record name | 3-(1-methyl-1H-pyrazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


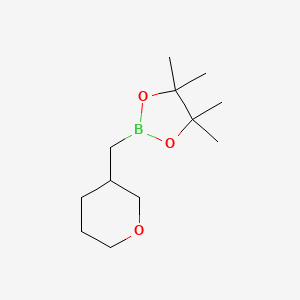

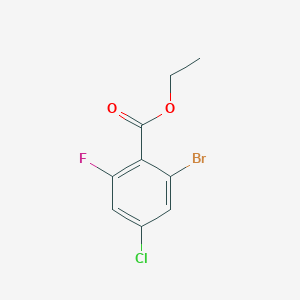
![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)
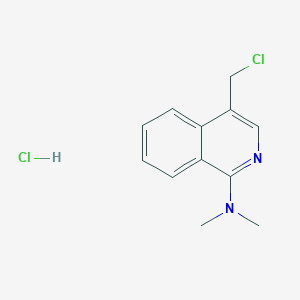


![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)
